ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by:
- A coumarin core (2-oxo-2H-chromen) with a 4-methyl substituent on the benzopyran ring.
- A 7-position substitution featuring a 2-(3-methoxyphenyl)-2-oxoethoxy group.
- An ethyl propanoate ester at the 3-position of the coumarin scaffold.
This compound is structurally tailored to modulate electronic, steric, and solubility properties, making it a candidate for pharmacological studies, particularly in contexts where coumarin derivatives exhibit bioactivity (e.g., anticoagulant, anticancer, or anti-inflammatory applications) .
Properties
IUPAC Name |
ethyl 3-[7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-4-29-23(26)11-10-20-15(2)19-9-8-18(13-22(19)31-24(20)27)30-14-21(25)16-6-5-7-17(12-16)28-3/h5-9,12-13H,4,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSSIHPHTWWBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C24H24O7
- Molar Mass : 424.44 g/mol
- CAS Number : 500204-12-6
The compound belongs to the class of chromen derivatives, characterized by a fused ring structure that includes both aromatic and heterocyclic components. Its structural features include various functional groups such as esters and carbonyls, which contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. Studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.
2. Cytotoxic Effects
This compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory responses and apoptosis.
Key Findings:
- The compound binds effectively to proteins that regulate inflammation.
- It influences cellular pathways that are crucial for apoptosis, leading to cell death in malignant cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Ethyl 3-{6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen}propanoate | Chlorine substituent | Anti-inflammatory | Contains chlorine instead of methoxy |
| Ethyl 3-{7-[2-(allyloxy)-4-methyl-2H-chromen]}propanoate | Allyloxy group | Antimicrobial | Allyloxy group enhances antimicrobial properties |
| Ethyl 3-{6-fluoro-7-[4-(trifluoromethyl)phenol]}propanoate | Fluorinated phenol | Anticancer | Fluorine increases lipophilicity for better membrane penetration |
The unique combination of functional groups in this compound significantly influences its biological behavior and efficacy.
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced inflammation markers in animal models.
- Cytotoxicity Assay : In vitro assays revealed that this compound exhibited selective cytotoxicity against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is under investigation for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Properties : The compound's structure suggests it may scavenge free radicals, offering protective effects against oxidative stress.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells through specific molecular interactions .
Biological Research
In biological research, this compound serves as a valuable probe to study various biological pathways and interactions:
- Target Interaction Studies : The ability of the compound to bind with specific enzymes and receptors allows researchers to explore cellular mechanisms and signaling pathways.
- Pathway Modulation : It can be utilized to modulate biological pathways, providing insights into disease mechanisms and potential therapeutic targets .
Chemical Biology
This compound is also employed in chemical biology for:
- Enzyme Mechanism Investigation : The compound aids in understanding enzyme mechanisms by acting as an inhibitor or substrate in biochemical assays.
- Inhibitor Design : Its interactions with biological targets provide a framework for designing new inhibitors with enhanced specificity and efficacy .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Development : Research is ongoing into its use in developing new materials with specific chemical properties.
- Chemical Processes : The compound can be explored for its role in catalyzing reactions or as an intermediate in synthetic pathways .
Case Study 1: Anticancer Activity
A study examined the effects of this compound on different cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, supporting its potential therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs and their structural distinctions are summarized below:
Electronic and Steric Effects
Pharmacokinetic Implications
- The target compound, with a methoxy group, is expected to have a lower logP, favoring solubility .
- Molecular Weight : All analogs fall within 300–500 g/mol, adhering to Lipinski’s rule for drug-likeness .
Q & A
Q. What analytical techniques differentiate between regioisomers in synthetic mixtures?
- Methodology : 2D NMR (e.g., COSY, NOESY) identifies coupling between H-3 (chromenone) and the adjacent propanoate chain. LC-MS/MS with chiral columns (e.g., CHIRALPAK® IG-3) resolves enantiomeric impurities .
Biological & Mechanistic Studies
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
- Methodology : Cell lines (e.g., MCF-7, HepG2) are treated with 1–100 μM doses for 48h. Apoptosis is quantified via Annexin V/PI staining, while ROS generation is measured using DCFH-DA .
Q. How does the compound’s logP value correlate with membrane permeability in BBB penetration studies?
- Methodology : Experimental logP (shake-flask method, octanol/water) is compared to computational predictions (e.g., SwissADME). Values >3.0 suggest moderate BBB penetration, validated via PAMPA-BBB assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
